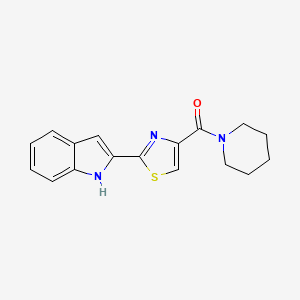![molecular formula C19H29N3O4S2 B2941082 2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide CAS No. 2034483-33-3](/img/structure/B2941082.png)
2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide is a complex organic compound that features a thianyl group, a piperidinyl group, and a sulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the thianyl-piperidinyl intermediate: This involves the reaction of thian-4-ylamine with piperidine under controlled conditions.
Attachment of the sulfamoyl group: The intermediate is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group.
Coupling with phenoxyacetic acid: Finally, the compound is coupled with phenoxyacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfamoyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic acid: Shares structural similarities but differs in functional groups.
Intermetallic compounds: While not structurally similar, they share some chemical properties.
Uniqueness
2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-[4-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S2/c20-19(23)14-26-17-1-3-18(4-2-17)28(24,25)21-13-15-5-9-22(10-6-15)16-7-11-27-12-8-16/h1-4,15-16,21H,5-14H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCXYPRSNDXCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)
![N-(4-acetylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2941003.png)

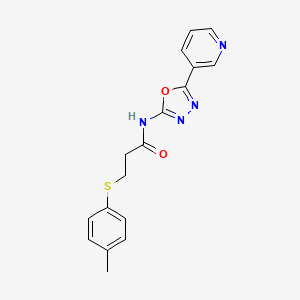
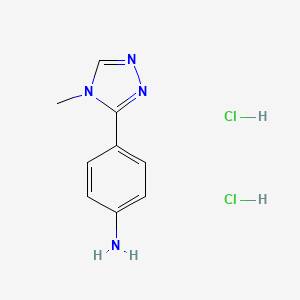
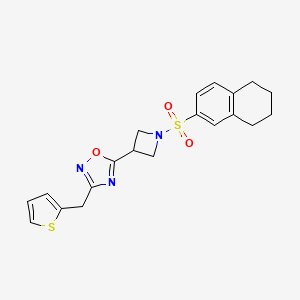
![N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2941009.png)

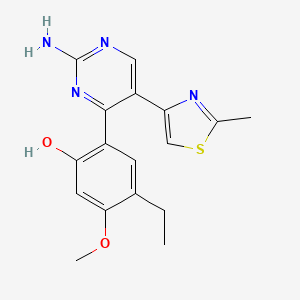
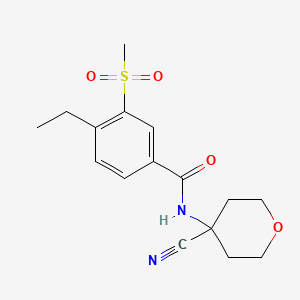

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2941016.png)
![1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one](/img/structure/B2941017.png)
